[2-(tert-Butoxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid
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Overview
Description
[2-(tert-Butoxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid: is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a cyclohexylamino moiety, and an acetic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(tert-Butoxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid typically involves multiple steps:
Protection of the amine group: The initial step involves the protection of the amine group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the cyclohexylamino moiety: This step involves the reaction of the protected amine with cyclohexylamine under controlled conditions.
Introduction of the acetic acid group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(tert-Butoxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or sodium cyanide.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are typically amines or alcohols.
Substitution: The major products depend on the nucleophile used but can include azides or nitriles.
Scientific Research Applications
[2-(tert-Butoxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [2-(tert-Butoxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various biological pathways, exerting their effects.
Comparison with Similar Compounds
[2-(tert-Butoxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid: can be compared with other similar compounds such as:
tert-Butyl esters: These compounds also feature the tert-butoxycarbonyl group and are used in organic synthesis.
tert-Butyloxycarbonyl-protected amino acids: These compounds are used in peptide synthesis and share the Boc protecting group.
The uniqueness of This compound
Properties
IUPAC Name |
2-[[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)16(4)11-8-6-5-7-10(11)15-9-12(17)18/h10-11,15H,5-9H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEFWBKAKZKDNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCCC1NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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